2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that garners attention for its applications in various scientific fields. Its structure comprises a benzimidazole group, a pyridazine ring, and a thiophene unit, linked by an ethanone moiety and a piperazine ring. This intricate arrangement contributes to its multifaceted properties and potential utility in research and industry.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c28-21(14-27-15-22-16-4-1-2-5-18(16)27)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-29-19/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLURCJFMEASFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves a multi-step process, starting with the formation of the benzimidazole core. This is typically achieved through a condensation reaction between o-phenylenediamine and formic acid or its derivatives. Subsequent steps involve the functionalization of the benzimidazole ring and the construction of the pyridazine and thiophene units via cross-coupling reactions such as Suzuki or Heck reactions. These synthetic routes often require catalysts like palladium and specific ligands to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory protocols. This may include optimizing the reaction conditions to improve yields, reducing reaction times, and employing continuous flow chemistry techniques to streamline the process. Safety measures and waste management protocols are also critical to ensure environmental compliance and worker safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups, potentially enhancing its reactivity or modifying its properties.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various halides and nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways and minimize side reactions.
Major Products
Major products formed from these reactions include derivatives with altered functional groups or side chains, which can exhibit different chemical and biological properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and thiophene structures often exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been shown to possess antifungal and antibacterial activities comparable to established drugs . The specific compound has been evaluated for its antimicrobial efficacy against various strains, demonstrating promising results.
Cancer Research
The compound has been investigated for its anticancer properties. Studies on similar benzimidazole derivatives have revealed their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and tubulin polymerization inhibition . For example, a related study highlighted that specific derivatives exhibited cytotoxic effects against multiple cancer cell lines, suggesting that the compound could be further explored for anticancer applications.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of new compounds. The compound's derivatives have been subjected to various assays to evaluate their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that certain modifications enhance the compound's effectiveness, leading to lower IC50 values compared to standard treatments .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction between the compound and its biological targets. These studies have shown that the compound can effectively bind to specific receptors or enzymes involved in disease pathways, which is critical for understanding its mechanism of action . The docking results suggest strong binding affinities due to hydrophobic interactions and hydrogen bonding with target proteins.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone exerts its effects involves interactions at the molecular level with specific targets, such as enzymes, receptors, or nucleic acids. Its structural features allow it to bind to these targets, modulating their activity or inhibiting their function. This, in turn, influences various biological pathways and can lead to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone stands out due to its unique combination of structural motifs, which contribute to its distinct reactivity and potential applications. Similar compounds include:
Benzimidazole derivatives: Known for their antifungal and antiparasitic properties.
Pyridazine derivatives: Investigated for their potential as anti-inflammatory and anticancer agents.
Thiophene derivatives: Widely used in organic electronics and as intermediates in pharmaceutical synthesis.
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has drawn interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound consists of a benzimidazole core linked to a piperazine and thiophene moiety. Its molecular formula is , with a molecular weight of approximately 348.46 g/mol. The structural complexity suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzimidazole derivatives. In particular, the compound under investigation has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, as evidenced by flow cytometry analyses showing increased Annexin V positivity in treated MCF-7 cells (breast cancer cell line) .
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth inhibition. For instance, tumor-bearing mice treated with the compound exhibited a reduction in tumor size compared to controls .
| Study | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| Morais et al. | MCF-7 | 25.72 ± 3.95 | Induced apoptosis |
| In vivo study | Tumor-bearing mice | N/A | Tumor growth suppression |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria.
- Efficacy Against Pathogens : The compound demonstrated significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 40 μg/mL to 300 μg/mL. Notably, it was less effective against Gram-negative bacteria .
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 |
| Escherichia coli | 200 | 14 |
| Pseudomonas aeruginosa | 500 | 10 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components. The benzimidazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and bacterial resistance mechanisms.
Key Findings:
- Benzimidazole Derivatives : Variants of benzimidazole have been synthesized and tested, revealing that modifications at specific positions enhance potency against cancer cells and bacteria .
- Piperazine Linkage : The piperazine group contributes to improved solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Benzimidazole Derivatives : A clinical trial involving benzimidazole derivatives showed significant improvements in patient outcomes with specific cancers, supporting the hypothesis that structural modifications can yield potent anticancer agents .
- Antibacterial Trials : Trials assessing the antibacterial efficacy of related compounds demonstrated their potential as novel antibiotics, particularly in treating infections resistant to conventional therapies .
Q & A
Q. What are the established synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzimidazole core via condensation of 1,2-diaminobenzene derivatives with carbonyl sources under acidic conditions (e.g., HCl/acetic acid) .
- Step 2: Introduction of the piperazine-thiophen-pyridazine moiety through nucleophilic substitution or coupling reactions. For example, reacting 1-(1H-benzimidazol-2-yl)ethanone with 4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine in the presence of a coupling agent like EDCI/HOBt .
Key Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous drying to avoid side reactions .
- Catalysts: Triethylamine or K₂CO₃ improves nucleophilicity in substitution reactions .
- Temperature: Reflux (80–120°C) is critical for completing multi-step reactions, though prolonged heating risks decomposition .
Example Protocol (Adapted from ):
| Reagent | Conditions | Yield (%) |
|---|---|---|
| 1-(1H-Benzimidazol-1-yl)ethanone | Reflux in dioxane, 16 hrs | 65–70 |
| 4-(6-Thiophen-2-yl-pyridazin-3-yl)piperazine | K₂CO₃, DMF, 80°C, 12 hrs | 55–60 |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the benzimidazole (δ 7.5–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) moieties. Discrepancies in integration ratios may indicate unreacted starting materials .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 433.18 for C₂₂H₂₁N₆OS) .
- Elemental Analysis: Deviation >0.4% from calculated C/H/N/S values suggests impurities .
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). For instance, a mismatch in pyridazine proton shifts (expected δ 8.0–8.5 ppm vs. observed δ 7.8 ppm) may indicate tautomerization or solvent effects .
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC can distinguish piperazine CH₂ groups from solvent residues .
- X-ray Crystallography: Definitive proof of structure when spectral ambiguities persist, though crystal growth may require slow evaporation in chloroform/hexane .
Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Replace the thiophene ring with furan (electron-rich) or pyridine (hydrogen-bond acceptor) to enhance target binding .
- Piperazine Substitutions: Introduce methyl or acetyl groups to improve pharmacokinetics (e.g., logP reduction for better solubility) .
- Biological Assays: Test derivatives against target receptors (e.g., histamine H₁/H₄) using radioligand binding assays. EC₅₀ values <10 μM indicate promising activity .
Example SAR Table (Adapted from ):
| Derivative | EC₅₀ (μM) | Notes |
|---|---|---|
| Thiophene analog | 8.2 | Baseline activity |
| Furan analog | 3.7 | 2.2-fold improvement |
| Pyridine analog | 12.5 | Reduced solubility |
Q. How can computational methods predict binding modes and guide synthetic efforts?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into a histamine H₄ receptor (PDB: 5RZE). The benzimidazole and pyridazine moieties form π-π interactions with Phe344 and hydrogen bonds with Glu182 .
- MD Simulations (GROMACS): Simulate ligand-receptor complexes for 100 ns to assess stability. RMSD <2 Å indicates stable binding .
- QSAR Models: Use CoMFA/CoMSIA to correlate substituent electronegativity with activity. For example, electron-withdrawing groups on thiophene improve affinity .
Q. What experimental designs address low yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow systems reduce side reactions (e.g., hydrolysis of piperazine intermediates) by controlling residence time and temperature .
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps—Ni may reduce costs but requires inert conditions .
- Workflow Example:
- Small-scale optimization (0.1 mmol) to identify ideal conditions.
- Scale-up (10 mmol) with in-line IR monitoring to track reaction progress .
Q. How are stability and degradation profiles evaluated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- HPLC-MS Analysis: Monitor degradation products. For example, oxidation of thiophene to sulfoxide occurs at pH 7.4, reducing bioavailability .
- Accelerated Stability Testing: 40°C/75% RH for 6 months; >90% purity retention indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
